Cas no 2225178-40-3 (2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid)

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a specialized boronic acid derivative featuring a trifluoromethyl group and a pyrrolidine substituent on the phenyl ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions, where its electron-deficient arylboronic acid structure enhances reactivity with aryl halides, enabling efficient synthesis of complex biaryl systems. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in pharmaceutical applications, while the pyrrolidine moiety may facilitate solubility and binding interactions. Its stability under mild conditions and compatibility with diverse reaction setups make it a versatile intermediate in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to preserve its boronic acid functionality.
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid structure
2225178-40-3 structure
Product Name:2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
CAS No:2225178-40-3
MF:C11H13BF3NO2
MW:259.03
CID:5143430
PubChem ID:75485995
Update Time:2025-05-25

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
    • Boronic acid, B-[4-(1-pyrrolidinyl)-2-(trifluoromethyl)phenyl]-
    • [4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid
    • 2225178-40-3
    • 2-Trifluoromethyl-4-(pyrrolidino)phenylboronicacid
    • CS-0178521
    • Inchi: 1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2
    • InChI Key: XSXLFVHKNVNTMO-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C(N2CCCC2)C=C1C(F)(F)F)(O)O

Computed Properties

  • Exact Mass: 259.0991433g/mol
  • Monoisotopic Mass: 259.0991433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7Ų

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
2225178-40-3 95%
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¥2,790.00 2022-08-31
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Additional information on 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid

Comprehensive Overview of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid (CAS No. 2225178-40-3)

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid (CAS No. 2225178-40-3) is a highly specialized boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. This compound, characterized by its unique trifluoromethyl and pyrrolidino functional groups, serves as a versatile building block for the development of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, which combines a phenylboronic acid core with a pyrrolidine substituent, enables it to participate in a wide range of chemical reactions, particularly Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.

The growing interest in 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is driven by its potential applications in drug discovery. Researchers are increasingly exploring its utility as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a valuable asset in the design of bioactive compounds. Additionally, the pyrrolidine moiety contributes to the compound's ability to interact with biological targets, further expanding its applicability in pharmaceutical research.

In the realm of organic electronics, 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid has shown promise as a precursor for the development of organic semiconductors and light-emitting materials. Its electron-deficient trifluoromethyl group and the electron-rich pyrrolidine ring create a unique electronic profile, which can be fine-tuned for specific applications. This has led to its incorporation into π-conjugated systems, where it contributes to improved charge transport properties and enhanced device performance.

From a synthetic perspective, the compound's boronic acid functionality makes it an ideal candidate for cross-coupling reactions, which are widely used to construct complex organic molecules. The Suzuki-Miyaura reaction, in particular, relies on boronic acids like 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid to form carbon-carbon bonds with high efficiency and selectivity. This has made it a staple in the toolkit of synthetic chemists working on natural product synthesis, polymer chemistry, and catalysis.

Recent advancements in green chemistry have also highlighted the role of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid in sustainable synthesis. Its ability to participate in metal-free reactions and catalytic transformations aligns with the growing demand for environmentally friendly chemical processes. Researchers are investigating its use in photocatalysis and electrocatalysis, where it can facilitate the construction of complex molecules with minimal environmental impact.

The compound's stability and solubility profile further enhance its practicality in laboratory settings. Unlike some boronic acid derivatives, 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid exhibits good stability under ambient conditions, making it easier to handle and store. Its solubility in common organic solvents, such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), ensures compatibility with a wide range of reaction conditions.

In conclusion, 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid (CAS No. 2225178-40-3) is a multifaceted compound with broad applications in drug discovery, materials science, and sustainable chemistry. Its unique structural features and reactivity make it a valuable asset for researchers and industrial chemists alike. As the demand for innovative chemical building blocks continues to grow, this compound is poised to play a pivotal role in shaping the future of synthetic and applied chemistry.

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